molecular formula C31H67BrN2O2 B11933113 Gap-dlrie

Gap-dlrie

Cat. No.: B11933113
M. Wt: 579.8 g/mol
InChI Key: NJTZSUMVWHONTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GAP-DLRIE: is a cationic lipid compound known for its high transfection efficiency and low cytotoxicity. It is primarily used in gene delivery systems due to its ability to form lipoplexes with nucleic acids, facilitating their entry into cells. The compound consists of two hydrophobic chains attached to a quaternary ammonium moiety via a polar dioxy-propyl group, creating a central glycerol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GAP-DLRIE involves the reaction of (+)-3-(dimethylamino)-1,2-propanediol with hexane-triturated sodium hydride in anhydrous tetrahydrofuran. The reaction mixture is heated to reflux, resulting in the formation of this compound .

Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: : GAP-DLRIE primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidized or reduced forms of this compound .

Scientific Research Applications

GAP-DLRIE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

GAP-DLRIE exerts its effects by forming lipoplexes with nucleic acids, which facilitate their entry into cells. The quaternary ammonium group interacts with the negatively charged nucleic acids, while the hydrophobic chains help in the fusion with cellular membranes. This process enhances the delivery of genetic material into the target cells, leading to the expression of the desired genes .

Comparison with Similar Compounds

GAP-DLRIE is compared with other cationic lipids such as DMRIE, DOTAP, and DOSPA. While all these compounds are used for gene delivery, this compound stands out due to its higher transfection efficiency and lower cytotoxicity. The unique structure of this compound, with its specific hydrophobic chains and quaternary ammonium group, contributes to its superior performance .

Similar Compounds

This compound’s unique combination of high transfection efficiency and low cytotoxicity makes it a valuable compound in the field of gene delivery and therapeutic applications.

Properties

Molecular Formula

C31H67BrN2O2

Molecular Weight

579.8 g/mol

IUPAC Name

2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide

InChI

InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1

InChI Key

NJTZSUMVWHONTH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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